(+)Melearoride A

Antifungal Resistance Synergy Studies Candida albicans

Azole-resistant fungal studies require precise chemical tools to reverse resistance. (+)-Melearoride A is the only 13-membered macrolide with a quantifiable, specific synergy with fluconazole against resistant Candida albicans, enabling targeted pathway dissection. • Map synergistic interactions via checkerboard assays with clinical isolates. • Use as a scaffold for analog synthesis to explore the pharmacophore. • Integrate into antifungal screening panels for controlled potency modulation. Supplied with full characterization data to ensure experimental reproducibility.

Molecular Formula C30H47NO4
Molecular Weight 485.7 g/mol
Cat. No. B15290552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)Melearoride A
Molecular FormulaC30H47NO4
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C
InChIInChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1
InChIKeyIJMPIKIOJQQJCA-SAAIGDAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (+)-Melearoride A: A 13-Membered Macrolide for Azole-Resistant Antifungal Research


(+)-Melearoride A is a naturally occurring 13-membered macrolide, first isolated in 2016 from the marine-derived fungus Penicillium meleagrinum var. viridiflavum . It possesses a defined stereochemistry (3S,10R,13R) and a molecular weight of 485.7 g/mol, distinguishing it from its naturally occurring enantiomer, (-)-Melearoride A [1]. The compound's primary scientific interest stems not from standalone potency, but from its demonstrated synergistic effect with the azole antifungal fluconazole against drug-resistant fungal strains [2].

Why Generic Macrolides Cannot Substitute for (+)-Melearoride A in Synergy Studies


The key scientific value of (+)-Melearoride A lies not in its intrinsic antifungal potency, which is reported to be weak, but in its specific, quantifiable ability to potentiate the activity of fluconazole against azole-resistant Candida albicans strains [1]. This synergy profile is not a class-wide feature of all 13-membered macrolides and is specifically associated with the structure of Melearoride A . Substituting with a related macrolide like PF1163B, or even the natural enantiomer (-)-Melearoride A, would fail to reproduce this exact synergistic interaction, thereby compromising research aimed at understanding or overcoming azole resistance.

Quantitative Differentiation of (+)-Melearoride A: Synergy and Synthetic Availability


Synergistic Potentiation of Fluconazole Against Azole-Resistant Candida albicans

(+)-Melearoride A, despite exhibiting weak intrinsic antifungal activity, demonstrates a synergistic effect with fluconazole against azole-resistant strains of Candida albicans [1]. This synergy allows fluconazole to overcome resistance at concentrations where it would otherwise be ineffective .

Antifungal Resistance Synergy Studies Candida albicans

Defined Enantiomeric Purity for Structure-Activity Relationship (SAR) Studies

The (+)-enantiomer of Melearoride A, which is the unnatural form, is distinct from its natural counterpart, (-)-Melearoride A [1]. The total synthesis of (+)-Melearoride A has been achieved, providing a robust and flexible route that allows for the controlled production of this specific enantiomer and its analogs for detailed SAR investigations into antifungal activity . This is in contrast to relying on fermentation for the natural enantiomer.

Medicinal Chemistry Stereochemistry SAR Studies

High-Impact Research Scenarios for Procuring (+)-Melearoride A


Mechanistic Studies on Overcoming Azole Resistance in Candida albicans

Procure (+)-Melearoride A for use as a chemical probe to investigate the molecular basis of its synergistic interaction with fluconazole. By applying the compound in checkerboard assays or other synergy models with azole-resistant clinical isolates, researchers can dissect the pathways by which fungal resistance is reversed. This is the primary and most well-documented research application for this compound [1].

Structure-Activity Relationship (SAR) Expansion of the Melearoride Scaffold

Utilize (+)-Melearoride A as a starting point for medicinal chemistry campaigns. The established total synthesis route provides a foundation for creating a library of analogs to explore the pharmacophore responsible for its unique synergistic activity. This is a direct application derived from the synthetic accessibility of the unnatural enantiomer.

Chemical Biology Toolkit for Antifungal Resistance

Incorporate (+)-Melearoride A into a broader panel of antifungal compounds and probes for phenotypic screening. Its unique synergy profile with fluconazole provides a specific tool to modulate the activity of a known azole drug, enabling studies that require precise control over antifungal efficacy in complex biological models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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